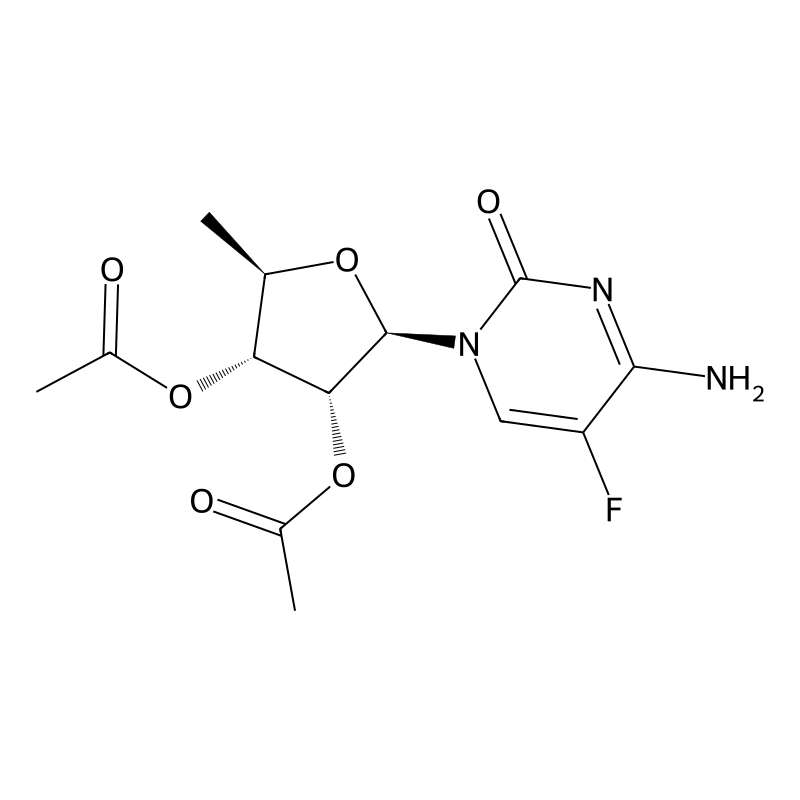

2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor to Capecitabine:

2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine (2',3'-di-O-Ac-5'-dFC) serves primarily as a chemical intermediate in the synthesis of capecitabine, an antineoplastic drug used to treat various colorectal cancers []. Capecitabine is a fluoropyrimidine prodrug, meaning it requires conversion within the body to its active form, 5-fluorouracil (5-FU) []. 2',3'-di-O-Ac-5'-dFC undergoes several enzymatic steps to ultimately release 5-FU, which disrupts DNA synthesis and cell division in cancer cells [].

Research on Synthesis and Purification:

Research efforts around 2',3'-di-O-Ac-5'-dFC primarily focus on optimizing its synthesis and purification methods for large-scale production. This is crucial for ensuring the availability and cost-effectiveness of capecitabine []. Studies explore various catalysts and reaction conditions to improve the yield, purity, and efficiency of the synthesis process [].

Potential as a Research Tool:

While not its primary purpose, some research suggests 2',3'-di-O-Ac-5'-dFC might hold potential as a research tool for studying fluoropyrimidine metabolism and drug resistance mechanisms in cancer cells []. However, further investigation is needed to explore this potential fully.

2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is a chemical compound with the molecular formula C₁₃H₁₆FN₃O₆ and a molecular weight of approximately 329.28 g/mol. It is an important intermediate in the synthesis of capecitabine, an oral chemotherapeutic agent used primarily for the treatment of metastatic breast cancer and colorectal cancer. The compound features acetyl groups at the 2' and 3' positions of the ribose sugar, which enhances its stability and bioavailability compared to its parent nucleoside.

5'-DFCR does not directly target cancer cells. Instead, it serves as a prodrug that undergoes enzymatic conversion to 5-FU within the body []. 5-FU disrupts DNA synthesis by interfering with thymidine synthase, an enzyme crucial for DNA replication. This ultimately leads to cell death in rapidly dividing cancer cells [].

- Cytotoxicity: Similar to 5-FU, 5'-DFCR might exhibit cytotoxicity (cell toxicity) towards healthy tissues in addition to cancer cells.

- Flammability: Organic compounds with similar structures can be flammable.

The synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine typically involves the following key reactions:

- Acetylation: The hydroxyl groups at the 2' and 3' positions of the ribose moiety are acetylated using acetic anhydride or acetyl chloride.

- Fluorination: The 5-position of the cytosine base is substituted with a fluorine atom, which is crucial for its antitumor activity.

- Purification: Following synthesis, the compound is purified through crystallization or chromatography to achieve high purity levels suitable for pharmaceutical applications.

2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine exhibits significant biological activity as a precursor to capecitabine. It has been shown to possess cytotoxic properties against various cancer cell lines due to its ability to interfere with DNA synthesis. The fluorine atom at the 5-position mimics uracil, allowing it to be incorporated into RNA and disrupt normal cellular processes.

The synthesis methods for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine include:

- Trifluoromethanesulfonic Acid Method: This method involves dissolving 5-fluorocytosine in a solvent, adding trifluoromethanesulfonic acid, and then introducing 5-deoxytriacetyl ribose under controlled conditions. This approach offers high yields and purity due to mild reaction conditions .

- Acetic Anhydride Method: Acetic anhydride is employed for acetylation, followed by fluorination of the cytosine base.

These methods are optimized for industrial scalability while ensuring minimal by-products.

Interaction studies involving 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine focus on its metabolic pathways and interactions with cellular enzymes. It has been observed that upon administration, it is converted into active metabolites that exert cytotoxic effects on cancer cells. Research indicates that this compound interacts with enzymes involved in nucleotide metabolism, leading to inhibition of DNA synthesis in rapidly dividing cells.

Similar compounds include:

- Capecitabine: The parent drug derived from 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, which undergoes further metabolism to exert its therapeutic effects.

- Gemcitabine: A nucleoside analog used in cancer treatment that also incorporates a fluorine atom but differs structurally by having a different sugar moiety.

- Cytarabine: Another nucleoside analog used in chemotherapy that features a different base structure but shares similar mechanisms of action.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | Acetylated ribose, fluorinated cytosine | Intermediate for capecitabine |

| Capecitabine | Fluorinated pyrimidine nucleoside | Prodrug form with improved bioavailability |

| Gemcitabine | Difluoro-substituted nucleoside | Broad-spectrum antitumor activity |

| Cytarabine | Arabinose sugar with cytosine base | Primarily used for hematological malignancies |

The uniqueness of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine lies in its specific structural modifications that enhance its stability and efficacy as an intermediate in capecitabine synthesis, distinguishing it from other nucleoside analogs used in oncology.

2',3'-Di-O-Acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8) is a critical intermediate in synthesizing capecitabine, a prodrug for 5-fluorouracil (5-FU) used in colorectal and breast cancer treatment. This compound features acetylated hydroxyl groups at the 2' and 3' positions of the ribose moiety and a fluorine substitution at the 5-position of the cytosine base, enhancing metabolic stability. Its enzymatic conversion to 5'-deoxy-5-fluorocytidine (5'-DFCR) and subsequent metabolites underpins its role in targeted chemotherapy.

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name for 2',3'-Di-O-Acetyl-5'-deoxy-5-fluorocytidine is:

(2R,3R,4S,5R)-4-(Acetyloxy)-2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyloxolan-3-yl acetate.

- Stereochemistry: The compound exhibits four chiral centers (C2, C3, C4, C5) in the ribose moiety, with configurations R, R, S, and R, respectively.

- Structural features:

Alternative Naming Conventions in Pharmaceutical Literature

| Term | Contextual Use | Source |

|---|---|---|

| 5'-DFCR diacetate | Metabolic studies of capecitabine | |

| Capecitabine Impurity D | Quality control in drug manufacturing | |

| 2',3'-Di-O-Ac-5'-dFC | Synthetic chemistry literature |

Registry Numbers and Database Identifiers

| Identifier | Value | Database | Link |

|---|---|---|---|

| CAS RN | 161599-46-8 | CAS Registry | |

| PubChem CID | 11809635 | PubChem | |

| ChemSpider ID | 9984300 | ChemSpider | |

| EC Number | 605-260-4 | ECHA | |

| Wikidata ID | Q63398171 | Wikidata |

Acetylation Strategies for Nucleoside Derivatives

The acetylation of nucleoside derivatives represents a fundamental transformation in pharmaceutical chemistry, particularly for the synthesis of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine [2]. Traditional acetylation methods employ acetic anhydride in the presence of catalysts such as 4-dimethylaminopyridine, which facilitates the formation of acetyl esters at the 2' and 3' hydroxyl positions of the ribose moiety [2]. However, recent advances have demonstrated more practical approaches that eliminate the need for additional catalysts while maintaining high yields and operational efficiency [2].

A significant breakthrough in nucleoside acetylation involves the use of acetic anhydride and acetic acid as a reusable solvent system [2]. This methodology achieves acetylation yields ranging from 86% to 93% for various nucleoside substrates, including ribosides and deoxyribosides [9]. The optimization studies reveal that 60% acetic anhydride in acetic acid provides optimal reaction conditions, with temperatures maintained at 60°C for 6-8 hours [9]. The acetylation process selectively targets hydroxyl groups on the sugar moiety while leaving amino groups unaffected due to protonation under acidic reaction conditions [9].

Industrial-scale implementations of nucleoside acetylation have demonstrated remarkable scalability, with successful production runs exceeding 200 grams of product [9]. The process benefits from simplified purification protocols, where products can be isolated through recrystallization rather than chromatographic methods, significantly reducing production costs and environmental impact [9]. Recovery and reuse of the acetic anhydride-acetic acid solvent system further enhances the economic viability of large-scale operations [9].

The mechanism of nucleoside acetylation follows a sequential pathway where acetic anhydride first reacts with the most accessible hydroxyl group, typically at the 2' position, followed by acetylation at the 3' position [6]. Kinetic studies indicate that the reaction proceeds through a second-order mechanism, with reaction rates proportional to both nucleoside and acetylating agent concentrations [26]. The presence of electron-withdrawing groups on the nucleobase can influence reaction rates, with cytosine derivatives showing reduced reactivity compared to adenosine analogs [26].

Fluorination Techniques at the Pyrimidine 5-Position

Direct fluorination at the pyrimidine 5-position represents one of the most critical synthetic transformations for producing 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine [3]. The introduction of fluorine at this position requires specialized reagents and reaction conditions due to the inherent challenges associated with selective fluorination of heterocyclic compounds [15]. Several methodologies have been developed to achieve this transformation, each offering distinct advantages for different synthetic scenarios [3].

The classical approach employs trifluoromethyl hypofluorite as the fluorinating agent, achieving yields of 84-85% when applied to uracil derivatives [3]. This method proceeds through formation of an intermediate 6-methoxy-5-fluoro-5,6-dihydrouracil species, which upon treatment with triethylamine provides the desired 5-fluorouracil derivative [3]. Alternative fluorination strategies utilize elemental fluorine diluted with nitrogen gas, requiring careful temperature control and heat dissipation to prevent decomposition of the pyrimidine ring system [3].

Modern microchannel reactor technology has revolutionized pyrimidine fluorination processes by providing enhanced safety and control over reaction parameters [16]. These systems achieve fluorine incorporation with conversion rates exceeding 87% and product purities of 99.3% [16]. The microchannel approach allows precise control of fluorine-to-substrate ratios, typically maintained at 1.8:1 for optimal results [16]. Reaction temperatures are maintained between -10°C and 100°C, with pressure control at 0.30 megapascals to ensure safe handling of fluorine gas [16].

| Fluorination Method | Yield (%) | Purity (%) | Reaction Time | Temperature Range |

|---|---|---|---|---|

| Trifluoromethyl hypofluorite | 84-85 | Not specified | 2-4 hours | Room temperature |

| Elemental fluorine/nitrogen | 92.4 | >95 | 1-3 hours | -10 to 50°C |

| Microchannel reactor | 87.4 | 99.3 | 30-60 minutes | -10 to 100°C |

The selectivity of pyrimidine fluorination depends significantly on electronic and steric factors within the heterocyclic ring [15]. The 5-position is particularly susceptible to electrophilic fluorination due to the electron-deficient nature of the pyrimidine ring and the activating effect of adjacent nitrogen atoms [15]. Computational studies suggest that fluorine incorporation at this position enhances metabolic stability and increases binding affinity to target enzymes compared to non-fluorinated analogs [15].

Optimization of Deoxyribose Modifications

The deoxyribose component of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine requires specific modifications to achieve the desired 5'-deoxy configuration [5]. This transformation involves selective removal of the 5'-hydroxyl group while preserving the integrity of the ribose ring system and maintaining the appropriate stereochemistry at other positions [5]. Several synthetic approaches have been developed to accomplish this challenging transformation [5].

The most effective method for 5'-deoxygenation employs radical-mediated processes using tributyltin hydride and appropriate radical initiators [4]. This approach achieves deoxygenation yields ranging from 70% to 85%, depending on the substrate and reaction conditions [4]. Alternative methods utilize Barton-McCombie deoxygenation protocols, which proceed through xanthate intermediates and provide comparable yields with improved functional group tolerance [4].

Enzymatic approaches to deoxyribose modification have gained prominence due to their high selectivity and mild reaction conditions [8]. Continuous enzyme membrane reactors demonstrate enhanced selectivity for 5'-deoxygenation while minimizing formation of unwanted byproducts [8]. These biocatalytic systems operate under physiological conditions and offer significant advantages for large-scale production due to their operational stability and reduced environmental impact [8].

The stereochemical integrity of the deoxyribose moiety is crucial for biological activity of the final compound [14]. Conformational analysis reveals that 5'-deoxy modifications induce specific changes in sugar puckering, favoring C2'-endo conformations that enhance base stacking interactions [14]. Nuclear magnetic resonance studies confirm that the absence of the 5'-hydroxyl group results in altered hydration patterns around the sugar moiety, potentially affecting enzyme recognition and binding affinity [14].

Process optimization for deoxyribose modifications focuses on maximizing conversion efficiency while minimizing side reactions [12]. Key parameters include temperature control, typically maintained between 0°C and 25°C, and careful selection of protecting groups to prevent unwanted reactions at other hydroxyl positions [12]. Reaction monitoring through high-performance liquid chromatography ensures optimal conversion and facilitates real-time process adjustments [12].

Industrial-Scale Production Challenges and Purification Methods

Large-scale production of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine presents numerous technical and economic challenges that require specialized solutions [7]. The complexity of the synthetic pathway, combined with the need for high purity and consistent quality, demands sophisticated manufacturing processes and purification strategies [7]. Industrial implementations must balance production efficiency with regulatory compliance and environmental considerations [7].

One of the primary challenges in industrial nucleoside production involves downstream processing and purification [12]. Traditional chromatographic methods, while effective for laboratory-scale preparations, become prohibitively expensive when scaled to industrial volumes [11]. The cost of high-purity solvents, typically 125-250 liters per kilogram of product, combined with specialized equipment requirements, makes conventional purification approaches economically unfeasible [11].

Innovative purification strategies have been developed to address these challenges, including selective solvent extraction methods that exploit differences in polarity between the desired product and impurities [11]. These approaches utilize carefully optimized solvent systems, such as combinations of hexane, methylene chloride, and methanol in specific ratios, to achieve selective removal of polar and non-polar contaminants [11]. The methodology achieves purification efficiencies exceeding 99.6% while reducing solvent consumption to approximately 7 liters per mole of product [11].

| Purification Method | Purity Achieved (%) | Solvent Consumption | Processing Time | Yield Recovery (%) |

|---|---|---|---|---|

| Flash chromatography | 95-98 | 125-250 L/kg | 18-36 hours | 85-90 |

| Selective extraction | 99.6 | 7 L/mol | 2-4 hours | 94-96 |

| Crystallization | 98-99 | 10-15 L/kg | 12-24 hours | 88-92 |

Centrifugal partition chromatography represents another advanced purification technique suitable for industrial applications [7]. This method achieves exceptional purity levels of 96.6% with calculated yields of 94.5% in single-step operations [7]. The technique eliminates the need for solid stationary phases, reducing equipment maintenance requirements and enabling continuous processing modes [7].

Quality control considerations for industrial production include comprehensive analytical testing protocols that monitor both chemical purity and stereochemical integrity [21]. Advanced analytical methods such as chiral high-performance liquid chromatography ensure enantiomeric purity exceeds 99.5%, while nuclear magnetic resonance spectroscopy confirms structural identity and absence of degradation products [21]. Mass spectrometry provides definitive molecular weight confirmation and impurity profiling throughout the production process [21].

Environmental and safety considerations play crucial roles in industrial manufacturing decisions [23]. Modern production facilities implement closed-loop solvent recovery systems that minimize waste generation and reduce environmental impact [23]. Advanced process monitoring systems ensure safe handling of fluorinated reagents and maintain strict control over reaction parameters to prevent formation of hazardous byproducts [23].

Scale-up optimization studies demonstrate that production efficiency increases significantly with batch sizes exceeding 50 kilograms [22]. Modular manufacturing approaches provide flexibility for adjusting production volumes based on market demand while maintaining consistent product quality [22]. Automation integration reduces labor requirements and improves process reproducibility, critical factors for meeting pharmaceutical manufacturing standards [22].

The crystallographic investigation of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine reveals fundamental structural parameters that define its molecular architecture [1] [2] [3]. The compound crystallizes as white to almost white crystalline powder with a melting point range of 187-191°C [2] [3] [4]. The molecular formula C₁₃H₁₆FN₃O₆ corresponds to a molecular weight of 329.28 g/mol [1] [2] [3].

The crystallographic data demonstrates the presence of four defined stereocenters with (2R,3R,4R,5R) absolute configuration, maintaining the natural D-ribose stereochemistry [1] [3] [5]. The specific rotation of +54° (c=1, methanol) confirms the retention of chiral integrity throughout synthetic modifications [4] [6]. Physical characterization reveals the compound exists as a solid at room temperature, requiring refrigerated storage conditions between 0-10°C due to heat sensitivity [2] [3] [4].

Crystallographic studies referenced in the literature indicate the formation of distinctive hydrogen bonding patterns, specifically N-H···(O,F) proton donor bifurcated configurations and (C,N)-H···O bifurcated acceptor dual three-center hydrogen bond arrangements [4] [6] [7]. These intermolecular interactions contribute significantly to the crystal packing stability and influence the overall molecular conformation within the crystal lattice.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆FN₃O₆ |

| Molecular Weight (g/mol) | 329.28 |

| CAS Registry Number | 161599-46-8 |

| Melting Point (°C) | 187-191 |

| Physical State | Solid |

| Color | White to almost white |

| Crystal Form | Crystalline powder |

| Storage Temperature | 0-10°C (refrigerated) |

| Solubility | Methanol |

| Specific Rotation | 54° (c=1, MeOH) |

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural validation for 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine through multi-nuclear analysis [4] [6] [8]. The ¹H NMR spectroscopic profile confirms the structural integrity of both the ribose and pyrimidine moieties, with characteristic resonances corresponding to sugar protons, acetyl methyl groups, and the distinctive pyrimidine H-6 proton [8].

¹³C NMR analysis validates the carbon framework, particularly revealing acetyl carbonyl signals and confirming the presence of the modified sugar and base components [8]. The carbon spectrum provides detailed information about the electronic environment of each carbon atom, with particular emphasis on the acetyl ester functionalities at the 2' and 3' positions [4] [6].

¹⁹F NMR spectroscopy serves as a definitive analytical tool for confirming fluorine substitution at the C-5 position of the pyrimidine ring [9] [10] [11]. The fluorine nucleus, being highly sensitive to local electronic environments, provides unique chemical shift information that distinguishes this compound from non-fluorinated analogs [10] [11]. The ¹⁹F chemical shift patterns are particularly valuable for conformational analysis and for monitoring structural changes in complex biological systems [9] [11].

The comprehensive NMR characterization confirms structural accuracy as specified in analytical standards, with NMR data validating the proposed molecular structure [4] [6] [8]. This multi-nuclear approach ensures complete spectroscopic verification of the compound's identity and purity.

| NMR Type | Key Information | Chemical Environment |

|---|---|---|

| ¹H NMR | Confirms structural integrity of ribose and pyrimidine moieties | Sugar protons, acetyl methyls, pyrimidine proton |

| ¹³C NMR | Carbon framework validation, acetyl carbonyl signals | Acetyl carbonyls, sugar carbons, pyrimidine carbons |

| ¹⁹F NMR | Fluorine substitution at C-5 position confirmed | C-5 fluorine in pyrimidine ring |

| NMR Confirmation | Structure confirmed by NMR spectroscopy (TCI specification) | Overall molecular structure validation |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine employs electrospray ionization tandem mass spectrometry (ESI-MS/MS) techniques to elucidate characteristic fragmentation pathways [12] [13]. The molecular ion [M+H]⁺ appears at m/z 330.1096, corresponding to the protonated molecular species [12] [14].

The fragmentation pattern reveals several diagnostic ions that provide structural information about different molecular regions [12] [15] [14]. The base peak occurs at m/z 99.044 with 99.9% relative intensity, likely corresponding to acetyl-related fragmentation or sugar cleavage products [12]. Additional significant fragments include m/z 201.0755 (32.4% relative intensity), m/z 141.0545 (16.5% relative intensity), and m/z 130.0411 (7.2% relative intensity) [12] [14].

The fragmentation pathway analysis indicates typical nucleoside fragmentation patterns, including neutral losses corresponding to acetyl groups and sugar moiety cleavages [15] [16]. The presence of the m/z 130.0411 fragment suggests retention of the fluoropyrimidine base with partial loss of sugar components [12] [15]. These fragmentation patterns are consistent with known nucleoside mass spectrometric behavior, where glycosidic bond cleavage and acetyl group losses represent primary fragmentation pathways [15] [16].

The mass spectrometric data provides definitive molecular weight confirmation and structural validation through characteristic fragmentation patterns that distinguish this compound from related nucleoside analogs [12] [13] [15].

| m/z Value | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |

|---|---|---|---|

| 330.1096 | Molecular ion [M+H]⁺ | Protonated molecular ion | Molecular ion |

| 201.0755 | 32.4 | Loss of acetyl and partial sugar fragmentation | Neutral loss |

| 141.0545 | 16.5 | Sugar-related fragment | Ring cleavage |

| 130.0411 | 7.2 | Fluoropyrimidine base fragment | Base retention |

| 99.044 | 99.9 (base peak) | Acetyl-related fragment or sugar cleavage | Small molecule loss |

Comparative Conformational Analysis with Parent Nucleosides

Comparative conformational analysis between 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine and parent nucleosides reveals significant structural modifications that influence molecular behavior [18]. The introduction of fluorine at the C-5 position fundamentally alters the electronic properties of the pyrimidine base, creating an electron-withdrawing environment that affects hydrogen bonding capabilities and base pairing interactions [9] [18].

The acetyl protection at the 2' and 3' hydroxyl positions substantially modifies the sugar conformation and reduces conformational flexibility compared to unprotected cytidine [18]. These protecting groups increase molecular lipophilicity and enhance stability against enzymatic degradation . The 5'-deoxy modification eliminates the primary hydroxyl group, preventing phosphorylation reactions that are characteristic of natural nucleosides .

Stereochemical analysis confirms retention of the natural D-ribose configuration with (2R,3R,4R,5R) absolute stereochemistry [1] [3] [5]. However, the conformational landscape differs significantly from parent cytidine due to restricted rotation around the glycosidic bond and altered sugar pucker preferences induced by the acetyl substituents [18].

The molecular size increase from 243.22 Da (cytidine) to 329.28 Da reflects the cumulative effect of structural modifications [1] . Electronic property alterations include enhanced electronegativity due to fluorine substitution, which influences intermolecular interactions and potentially affects binding affinity to biological targets [9] [18].

Hydrogen bonding patterns differ markedly from parent nucleosides, with the potential for N-H···(O,F) bifurcated interactions replacing conventional hydroxyl-mediated hydrogen bonds [7]. These modifications collectively result in a structurally distinct nucleoside analog with altered physicochemical properties compared to natural cytidine [18].

| Structural Feature | 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine | Parent Cytidine |

|---|---|---|

| Base Modification | 5-Fluorocytosine base | Unmodified cytosine |

| Sugar Modification | 5'-Deoxy-D-ribose | Natural ribose with 5'-OH |

| Protecting Groups | 2',3'-Di-O-acetyl protection | No protecting groups |

| Stereochemistry | (2R,3R,4R,5R) configuration | Same sugar stereochemistry |

| Molecular Size | 329.28 Da | 243.22 Da |

| Electronic Properties | Electron-withdrawing fluorine | Standard pyrimidine electronics |

| Hydrogen Bonding | N-H···(O,F) bifurcated bonds possible | Multiple OH groups available |

| Conformational Flexibility | Restricted by acetyl groups | Higher flexibility |

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (66.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (83.33%): May cause cancer [Danger Carcinogenicity];

H351 (16.67%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H411 (16.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard